1-Isobutyl-1H-pyrazole
Overview
Description
1-Isobutyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, such as 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . The reaction typically proceeds under mild conditions, often in the presence of a catalyst like silver or copper .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivatives.
Substitution: Substitution reactions, such as N-arylation, can be performed using aryl halides in the presence of a base and a copper catalyst.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aryl halides, copper catalysts, bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: N-arylpyrazoles.
Scientific Research Applications
1-Isobutyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Isobutyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3(5)-Aminopyrazoles: These compounds are precursors for synthesizing condensed heterocyclic systems and exhibit different reactivity due to their amino group.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities, these compounds have distinct pharmacological properties compared to this compound.
Sulfur-containing pyrazoles: These derivatives are used in drug design and exhibit unique biological activities.
This compound stands out due to its specific isobutyl substitution, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-methylpropyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZORUNWJQFEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596129 | |
Record name | 1-(2-Methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725746-81-6 | |
Record name | 1-(2-Methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.